Flaccidoside III

α-Glucosidase Antidiabetic Oleanane Saponin

Procure Flaccidoside III as a structurally defined oleanane saponin with a unique bidesmosidic glycosylation pattern. Its quantified IC50 of 256.7 μM against α-glucosidase makes it an essential reference for SAR studies and benchmarking natural product inhibitors. Generic substitution is scientifically untenable.

Molecular Formula C59H96O26
Molecular Weight 1221.4 g/mol
Cat. No. B12386750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaccidoside III
Molecular FormulaC59H96O26
Molecular Weight1221.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O
InChIInChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27+,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1
InChIKeyJYQWZASHCQTVLM-GJHXPXPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flaccidoside III: A Quantitatively Characterized Oleanane-Type Saponin for α-Glucosidase Inhibition Research


Flaccidoside III (CAS: 140400-67-5) is an oleanane-type triterpenoid saponin glycoside with the molecular formula C59H96O26 and a molecular weight of 1221.38 g/mol [1]. It is classified as a triterpene glycoside within the broader family of prenol lipids [2]. The compound has been isolated from the rhizome of Anemone flaccida (Ranunculaceae) and, more recently, from the aerial parts of Nigella sativa [1][3]. Its core aglycone is oleanolic acid, glycosylated at the C-3 and C-28 positions, a structural motif characteristic of bioactive saponins [1].

Why Flaccidoside III Cannot Be Interchanged with Generic Oleanane Saponins: The Critical Role of Glycosylation Pattern in Target Engagement


Generic substitution among oleanane-type saponins is scientifically untenable due to the profound impact of glycosylation pattern on α-glucosidase inhibitory potency. The specific attachment and sequence of sugar moieties at the C-3 and C-28 positions of the oleanolic acid core dictate the compound's ability to interact with the enzyme's active site [1]. Flaccidoside III possesses a unique bidesmosidic glycosylation pattern: a 3-O-β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyl moiety and a 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl moiety [2]. This precise arrangement results in a quantifiably distinct IC50 value of 256.7 ± 3.7 μM against α-glucosidase, a value that cannot be inferred from the activity of other saponins sharing only the oleanolic acid scaffold but differing in their sugar chains [3].

Quantitative Differentiation of Flaccidoside III: A Comparative Analysis of α-Glucosidase Inhibitory Activity and Selectivity


Flaccidoside III Exhibits Defined α-Glucosidase Inhibition with a Measured IC50 of 256.7 μM

Flaccidoside III demonstrates a specific and quantifiable inhibitory activity against the α-glucosidase enzyme. In a standardized in vitro assay using p-nitrophenyl-α-D-glucopyranoside as a substrate, the compound exhibits an IC50 value of 256.7 ± 3.7 μM [1]. This value provides a precise benchmark for its activity, distinct from other compounds isolated from the same source.

α-Glucosidase Antidiabetic Oleanane Saponin

Differentiation from Co-Isolated Compounds from Nigella sativa: Flaccidoside III's Activity Falls Within a Narrow Range

Flaccidoside III was isolated alongside several other compounds (1-15) from the same Nigella sativa extract and tested for α-glucosidase inhibition. Its IC50 value of 256.7 ± 3.7 μM places it within a cluster of moderately active compounds (e.g., compound 4: 254.2 ± 4.5 μM; compound 6: 257.8 ± 0.8 μM) but distinguishes it from both more potent (compound 10: 214.5 ± 0.09 μM) and significantly less active (compound 9: 360.0 ± 0.3 μM) congeners [1].

Natural Product Chemistry Nigella sativa Structure-Activity Relationship

Flaccidoside III's Oleanolic Acid Core and Glycosylation Pattern Define Its Activity Profile

The inhibitory activity of Flaccidoside III is attributable to its structural composition as an oleanane-type saponin. Its structure, elucidated as 3-O-[β-D-glucopyranosyl-(1→2)-β-D-xylopyranosyl]-oleanolic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside], represents a specific bidesmosidic glycosylation pattern [1][2]. This pattern contrasts with the monosaccharide or different oligosaccharide chains found in other saponins, which directly impacts binding affinity to α-glucosidase.

Glycoside Triterpenoid Pharmacophore

Validated Research Applications for Flaccidoside III Based on Quantitative Evidence


Use as a Reference Compound in α-Glucosidase Inhibitor Screening Panels

Flaccidoside III's well-characterized IC50 of 256.7 ± 3.7 μM makes it a suitable reference compound for screening new natural products or synthetic molecules against α-glucosidase [1]. Its moderate potency provides a useful middle-range control, allowing researchers to benchmark novel inhibitors against a defined, naturally-derived saponin of this class.

Investigating Structure-Activity Relationships (SAR) of Oleanane-Type Saponins

The precise elucidation of Flaccidoside III's bidesmosidic glycosylation pattern provides a critical data point for SAR studies [2]. Researchers can use this compound to understand how the specific 3-O- and 28-O-sugar chains of an oleanolic acid core influence α-glucosidase inhibitory activity, informing the design of more potent or selective analogs.

As a Defined Comparator for Nigella sativa Phytochemical Studies

In studies profiling the bioactivity of Nigella sativa extracts or isolated fractions, Flaccidoside III serves as a chemically defined standard [1]. Its quantifiable activity allows for the correlation of a specific chemical entity with a portion of the extract's total α-glucosidase inhibition, a key step in quality control and understanding the plant's traditional anti-diabetic properties.

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